molecular formula C18H13Cl3N2 B1666847 Aliconazole CAS No. 63824-12-4

Aliconazole

Cat. No.: B1666847
CAS No.: 63824-12-4
M. Wt: 363.7 g/mol
InChI Key: WNGFKUOERJDDIY-OQLLNIDSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aliconazole can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base. The reaction typically occurs under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Aliconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole compounds .

Scientific Research Applications

Aliconazole has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.

    Biology: Investigated for its effects on fungal cell membranes and its potential to disrupt fungal growth.

    Medicine: Explored for its therapeutic potential in treating fungal infections, particularly those resistant to other antifungal agents.

    Industry: Utilized in the development of antifungal coatings and materials

Mechanism of Action

Aliconazole exerts its antifungal effects primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to other azole antifungals but may exhibit unique binding affinities and specificities .

Comparison with Similar Compounds

  • Clotrimazole
  • Miconazole
  • Econazole
  • Ketoconazole
  • Fluconazole
  • Itraconazole

Comparison: Aliconazole shares a similar mechanism of action with other azole antifungals but may offer advantages in terms of potency and spectrum of activity. For instance, it has been shown to be effective against strains of fungi that are resistant to other azoles . Additionally, its pharmacokinetic properties, such as absorption and distribution, may differ, making it a valuable alternative in certain clinical scenarios .

Properties

IUPAC Name

1-[(Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2/c19-16-4-1-13(2-5-16)15(11-23-8-7-22-12-23)9-14-3-6-17(20)10-18(14)21/h1-10,12H,11H2/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGFKUOERJDDIY-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024307
Record name (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63824-12-4
Record name 1-[(2Z)-2-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63824-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aliconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063824124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aliconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HX72H34H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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